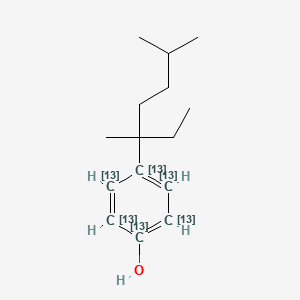

N'-Desmethyl Amonafide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

- The synthetic routes for N’-Desmethyl Amonafide are not widely documented in the literature. it can likely be prepared through reductive amination of an appropriate precursor.

- Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. One common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which selectively reduces imines (formed during the reaction) to amines .

Chemical Reactions Analysis

- Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.

Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.

Scientific Research Applications

Chemistry: N’-Desmethyl Amonafide’s role as an intermediate in drug synthesis makes it relevant to medicinal chemistry and organic synthesis.

Biology: Its DNA intercalating properties could be useful for studying DNA-protein interactions or as a probe for DNA structure.

Industry: While not directly used industrially, its derivatives or related compounds might find applications.

Mechanism of Action

- N’-Desmethyl Amonafide exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II.

- By intercalating between DNA base pairs, it disrupts DNA replication and transcription processes.

- Inhibition of topoisomerase II prevents proper DNA unwinding during replication, leading to cell death.

Comparison with Similar Compounds

- Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.

- you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.

Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development

Properties

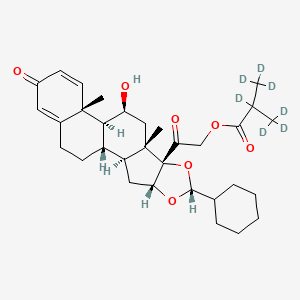

IUPAC Name |

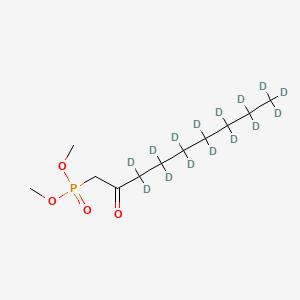

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

Q2: How does the elimination half-life of this compound compare to Mitonafide?

A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/new.no-structure.jpg)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)